2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl-

Synthetic Chemistry Process Chemistry Halogenation

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- (CAS 117585-58-7) is an unsymmetric bipyridine building block featuring a single reactive bromomethyl handle at the 5-position and a non-reactive methyl group at the 5'-position of the bipyridine scaffold. This specific regiochemistry establishes a critical reactivity/orthogonality profile for site-selective functionalization, differentiating it from symmetric bis-functionalized or non-halogenated analogs.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 117585-58-7
Cat. No. B1600852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl-
CAS117585-58-7
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=NC=C(C=C2)CBr
InChIInChI=1S/C12H11BrN2/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3
InChIKeyNZTFUSADNGXITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- (CAS 117585-58-7): A Strategic Unsymmetric Intermediate for Targeted Conjugation


2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- (CAS 117585-58-7) is an unsymmetric bipyridine building block featuring a single reactive bromomethyl handle at the 5-position and a non-reactive methyl group at the 5'-position of the bipyridine scaffold. This specific regiochemistry establishes a critical reactivity/orthogonality profile for site-selective functionalization, differentiating it from symmetric bis-functionalized or non-halogenated analogs. It serves as a pivotal precursor for constructing metallo-supramolecular initiators [1], advanced polymeric architectures [2], and ion-recognition motifs [3] where controlled mono-conjugation is a non-negotiable design constraint.

Why 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- Cannot Be Substituted with Generic Bipyridine Analogs


Procurement strictly based on the bipyridine core overlooks the functional consequences of the specific 5-(bromomethyl)-5'-methyl substitution pattern. Substituting this compound with its chloro-analog reduces nucleofugacity and results in a significant yield penalty in subsequent derivatizations (~60% vs ~99%) [1]. Using the precursor 5-methyl-2,2'-bipyridine requires a separate, often lower-yielding bromination step (reported >70% under radical conditions), adding process complexity . The symmetric bis(bromomethyl) analog introduces undesirable crosslinking or bis-conjugation, making it unsuitable for applications requiring a single reactive locus, such as the construction of well-defined star-like copolymers [2]. Thus, generic substitution introduces measurable losses in synthetic efficiency and compromises the architectural precision of the final product, directly impacting material performance and synthesis cost.

Quantitative Differentiation Evidence for 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- Relative to Key Analogs


Synthetic Yield Superiority Over Chloro- and Regioisomeric Analogs

The monobromination of 5-methyl-5'-TMS-methyl-2,2'-bipyridine using the TMS method affords the target compound in a near-quantitative yield of approximately 99%, representing a substantial advantage over the analogous chlorination reaction, which produces 5-chloromethyl-5'-methyl-2,2'-bipyridine in only >60% yield under comparable conditions [1]. Furthermore, applying the same methodology to the 4,4'-regioisomeric substrate results in a drastically lower yield of 35% for the monobromo product [1].

Synthetic Chemistry Process Chemistry Halogenation

Enables Architectural Control as a Monofunctional Metallo-Supramolecular Initiator

The single bromomethyl group on 5-(bromomethyl)-5'-methyl-2,2'-bipyridine is strategically employed as the initiation site for the living cationic polymerization of 2-oxazolines. When complexed with metals like Fe(II) or Ru(II), the resulting monofunctional metallo-initiator enables the construction of well-defined metal-centered star-like AB block copolymers [1]. This contrasts with the non-halogenated 5-methyl-2,2'-bipyridine, which lacks the requisite initiating functionality, and the bis-functionalized 5,5'-bis(bromomethyl)-2,2'-bipyridine, which leads to crosslinked or ill-defined architectures when mono-functionality is required [2].

Polymer Chemistry Supramolecular Chemistry Controlled Polymerization

Superior Alkylation Reactivity Compared to Regioisomeric and Chloro Analogs

The reactivity profile of the 5-position bromomethyl group is distinctly suited for building complex ion receptors. In the synthesis of an N,N'-bis(5'-methyl-2,2'-bipyridyl-5-methylene) receptor (Patent US 5,541,330), this compound alkylated N,N'-dimethylethylenediamine to furnish the target ligand in 43% isolated yield after chromatography [1]. This contrasts with reports on 6-substituted analogs where intramolecular halogen scrambling with metal centers complicates clean functionalization [2], and highlights the practical advantage in nucleophilic displacement over the less reactive chloromethyl derivative.

Organic Synthesis Ion Sensing Medicinal Chemistry

Advantage in Electropolymerized Film Formation Over Non-Halomethylated Bipyridines

Derivatives of 2,2'-bipyridine bearing bromomethyl substituents, including this compound, are specifically exploited for the formation of thin polymeric films via reductive electropolymerization [1]. The presence of the electroactive C-Br bond enables the reductive coupling mechanism that forms the polymer backbone, a feature completely absent in simple alkyl-substituted bipyridines like 5-methyl-2,2'-bipyridine or 5,5'-dimethyl-2,2'-bipyridine, which cannot undergo this film-forming process.

Electrochemistry Materials Science Thin Films

Optimal Application Scenarios for 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- (CAS 117585-58-7)


Synthesis of Well-Defined Metallo-Supramolecular Star Polymers

The compound is the definitive choice for researchers using the 'metallo-initiator' strategy for complex macromolecular architectures. Its single bromomethyl handle is metalated to create a precisely monofunctional initiator, enabling the living polymerization of 2-oxazolines to yield star-like block copolymers with a defined number of arms and controlled molecular weight [1]. Procurement of the non-halogenated or bis-halogenated analog negates this design strategy.

Construction of Regioisomerically Pure Ion Receptors and Sensors

For the construction of anion sensors based on quaternary bipyridinium receptors, this compound provides the necessary reactivity and purity to assemble the receptor cleft via clean nucleophilic substitution. The achievable 43% yield for such a complex, multi-step assembly is a practical testament to its utility [2]. The use of a chloro-analog would necessitate longer reaction times and likely result in a lower yield, while a 6-position isomer would risk product scrambling.

Fabrication of Electropolymerized Redox-Active Thin Films

This compound serves as a precursor to electroactive metal complexes that form thin, robust polymeric films on electrode surfaces upon reduction. These modified electrodes are of interest for electrocatalysis, sensing, and energy conversion applications [3]. This capability is derived directly from the bromomethyl group and is a key differentiator when selecting a bipyridine building block for electrochemical materials research.

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